molecular formula C8H11NO B1438360 (S)-4-(1-Aminoethyl)phenol CAS No. 221670-72-0

(S)-4-(1-Aminoethyl)phenol

Cat. No. B1438360
M. Wt: 137.18 g/mol
InChI Key: CDQPLIAKRDYOCB-LURJTMIESA-N
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Description

“(S)-4-(1-Aminoethyl)phenol” is a chemical compound with the CAS Number: 221670-72-0 . It is used as an intermediate in organic synthesis . The compound appears as a white to off-white solid .


Molecular Structure Analysis

The molecular formula of “(S)-4-(1-Aminoethyl)phenol” is C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .


Physical And Chemical Properties Analysis

“(S)-4-(1-Aminoethyl)phenol” has a density of 1.1±0.1 g/cm3, a boiling point of 252.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 106.3±20.4 °C . The compound has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 125.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Characterization for Biological Applications : A study by Rafique et al. (2022) explored the synthesis of 4-aminophenol derivatives and their antimicrobial and antidiabetic activities. The synthesized compounds exhibited broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase. This research highlights the potential of 4-aminophenol derivatives, including (S)-4-(1-Aminoethyl)phenol, in developing antimicrobial and antidiabetic agents.

Analytical Methods

  • Improving Analytical Methods : A study by Rhine et al. (1998) discussed the Berthelot reaction for determining ammonium in soil extracts and water, involving phenol derivatives. This indicates the role of compounds like (S)-4-(1-Aminoethyl)phenol in improving analytical methods for environmental samples.

  • Spectrophotometric Analysis : In a study by Sun et al. (2014), hemin-graphene hybrid nanoparticles were used for the spectrophotometric analysis of phenols, demonstrating the potential application of (S)-4-(1-Aminoethyl)phenol in developing novel analytical methods.

Biochemical Activities

  • Antioxidant and Biochemical Activities : Research by Joseph and Rani (2013) on 4-aminoantipyrine based mixed ligand metal complexes, including 4-aminophenol derivatives, revealed in vitro antimicrobial activity and significant interactions with DNA. This suggests a possible application of (S)-4-(1-Aminoethyl)phenol in creating mixed ligand metal complexes with biochemical significance.

  • Interaction with Phenolic Compounds : A study by Ozdal et al. (2013) reviewed the interactions of proteins with phenolic compounds, impacting their structure and functionality. This indicates the potential application of (S)-4-(1-Aminoethyl)phenol in studying protein-phenolic interactions and their biochemical implications.

  • Synthesis for Electroactive Polymer Development : Kaya and Aydın (2012) synthesized a phenol-based polymer for electroactive applications, showcasing the use of 4-aminophenol derivatives in polymer science Kaya & Aydın, 2012.

  • Phenolic Compounds in Health : Shahidi and Ambigaipalan (2015) discussed the antioxidant properties and health benefits of phenolic compounds, highlighting the importance of research into compounds like (S)-4-(1-Aminoethyl)phenol Shahidi & Ambigaipalan, 2015.

Novel Pathways and Synthesis

  • Fermentative Production of Phenol : Miao et al. (2015) constructed a novel synthetic pathway for phenol in Escherichia coli, demonstrating the potential for bio-based production methods involving compounds like (S)-4-(1-Aminoethyl)phenol Miao et al., 2015.

properties

IUPAC Name

4-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPLIAKRDYOCB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(1-Aminoethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Qian, E Tang, J Fan, K Zhu, J Zhu, J Shabaker, E Lo… - Tetrahedron, 2015 - Elsevier
The development of a practical and efficient synthesis of a novel PPAR α/γ dual agonist, (S)-2-(((3-fluoro-4-methylphenoxy)carbonyl)(1-(4-((5-methyl-2-phenyloxazol-4-yl)methoxy)…
Number of citations: 2 www.sciencedirect.com
Q Jin, J Zhang, S Huang, L Gao, H Chang, J Zhang - Green Chemistry, 2023 - pubs.rsc.org
Enantiomerically pure amines are crucial intermediates for a wide range of pharmaceuticals, natural products, and bioactive compounds. Asymmetric intermolecular hydroamination of …
Number of citations: 1 pubs.rsc.org
CT PARAMITA - 2019 - etd.repository.ugm.ac.id
Sintesis secara kimiawi seringkali menghasilkan limbah yang berbahaya bagi lingkungan. Oleh karena itu diperlukan adanya jalur sintesis alternatif yang lebih ramah lingkungan dan …
Number of citations: 2 etd.repository.ugm.ac.id

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